molecular formula C18H20ClNO2 B5550869 2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B5550869
M. Wt: 317.8 g/mol
InChI Key: OXTJUFAIZJSSAP-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound characterized by the presence of a tert-butyl group, a phenoxy group, and a chlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-tert-butylphenol with 2-chloroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and chlorophenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-butylphenoxy)-N-(2-bromophenyl)acetamide
  • 2-(2-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(2-tert-butylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The tert-butyl group also contributes to its steric and electronic characteristics, influencing its reactivity and interactions.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)13-8-4-7-11-16(13)22-12-17(21)20-15-10-6-5-9-14(15)19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTJUFAIZJSSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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